3-[(2,2,2-Trifluoroethoxy)methyl]aniline
Description
3-[(2,2,2-Trifluoroethoxy)methyl]aniline (CAS No. 117401-68-0) is an aromatic amine derivative with the molecular formula C₉H₁₀F₃NO and a molecular weight of 205.18 g/mol. Its structure consists of an aniline ring substituted at the 3-position with a methylene-linked 2,2,2-trifluoroethoxy group (-CH₂-O-CF₃). This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing trifluoroethoxy moiety, which enhances metabolic stability and bioavailability .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxymethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)6-14-5-7-2-1-3-8(13)4-7/h1-4H,5-6,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNICUMDZICMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)COCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117401-68-0 | |
| Record name | 3-[(2,2,2-trifluoroethoxy)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,2,2-Trifluoroethoxy)methyl]aniline typically involves the reaction of aniline with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 3-[(2,2,2-Trifluoroethoxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Nitro or quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-[(2,2,2-Trifluoroethoxy)methyl]aniline is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethoxy group imparts distinct chemical properties, making it valuable in the development of new materials and catalysts .
Biology: The compound is used in biological research to study the effects of trifluoroethoxy groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and other biochemical processes .
Medicine: In medicinal chemistry, 3-[(2,2,2-Trifluoroethoxy)methyl]aniline is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of 3-[(2,2,2-Trifluoroethoxy)methyl]aniline involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-[(2,2,2-Trifluoroethoxy)methyl]aniline with key analogs, focusing on substituent positioning, molecular weight, and functional groups:
Key Observations :
- Substituent Position : The position of the trifluoroethoxy group significantly impacts electronic properties. For example, 2-substituted analogs (e.g., 2-(2,2,2-Trifluoroethoxy)aniline) exhibit steric hindrance, reducing reactivity compared to 3-substituted derivatives .
- Molecular Weight : Derivatives with additional substituents (e.g., trifluoromethyl or polyether chains) show higher molecular weights, affecting solubility and pharmacokinetics .
Biological Activity
3-[(2,2,2-Trifluoroethoxy)methyl]aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-[(2,2,2-Trifluoroethoxy)methyl]aniline features a trifluoroethoxy group attached to an aniline structure. The presence of the trifluoroethoxy moiety significantly influences the compound's physicochemical properties and biological interactions.
The mechanism of action for 3-[(2,2,2-Trifluoroethoxy)methyl]aniline involves its interaction with various molecular targets, including enzymes and receptors. The trifluoroethoxy group enhances the compound's binding affinity and specificity towards these targets, which can lead to modulation of biochemical pathways. Preliminary studies suggest that this compound may act as an enzyme inhibitor or a signaling modulator in cellular processes.
Anticancer Properties
Research has indicated that compounds similar to 3-[(2,2,2-Trifluoroethoxy)methyl]aniline exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds with similar structures have shown IC50 values ranging from 1.48 µM to 68.9 µM against non-small cell lung carcinoma cell lines (A549 and NCI-H23) when evaluated for their anticancer activity .
- Mechanisms of Action : These compounds may induce apoptosis and inhibit cell cycle progression, demonstrating their potential as anticancer agents .
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Methylbenzofuran Derivatives | A549 | 1.48 - 47.02 |
| 3-(Morpholinomethyl)benzofurans | NCI-H23 | 0.49 - 68.9 |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in critical biological pathways. The trifluoroethoxy group may enhance the compound's interaction with these enzymes, leading to significant inhibition rates that could be beneficial in therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 3-[(2,2,2-Trifluoroethoxy)methyl]aniline:
- Antiproliferative Activity : A study evaluated multiple derivatives against lung cancer cell lines and found that certain modifications significantly increased cytotoxicity compared to standard treatments like staurosporine .
- Apoptosis Induction : Research demonstrated that specific derivatives could induce apoptosis in cancer cells, suggesting a mechanism through which these compounds exert their anticancer effects .
- Enzyme Interaction Studies : Investigations into the interaction between these compounds and various enzymes have shown promising results in terms of binding affinity and inhibition efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
